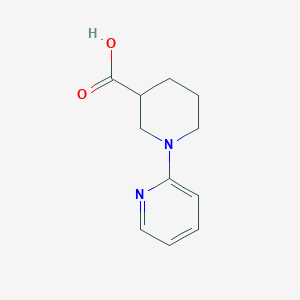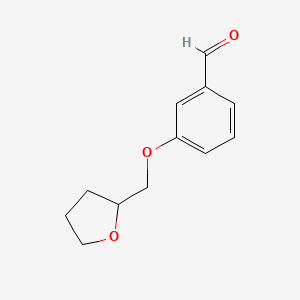
1-(Pyridin-2-yl)piperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(Pyridin-2-yl)piperidine-3-carboxylic acid” is a chemical compound with the molecular formula C11H14N2O2 . It is also known as 1-(2-pyridinyl)-3-piperidinecarboxylic acid . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “1-(Pyridin-2-yl)piperidine-3-carboxylic acid”, has been a topic of interest in modern organic chemistry . The synthesis often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Molecular Structure Analysis
The molecular structure of “1-(Pyridin-2-yl)piperidine-3-carboxylic acid” includes a six-membered piperidine ring attached to a pyridine ring via a single bond . The piperidine ring also has a carboxylic acid group attached to it .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Pyridin-2-yl)piperidine-3-carboxylic acid” include a molecular weight of 242.7 g/mol . The compound is a powder at room temperature .
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 1-(Pyridin-2-yl)piperidine-3-carboxylic acid, focusing on six unique fields:
Pharmaceutical Development
1-(Pyridin-2-yl)piperidine-3-carboxylic acid is a significant compound in pharmaceutical research due to its potential as a building block for drug development. Its structure allows for the creation of various derivatives that can be tailored to target specific biological pathways. This compound has been explored for its potential in developing treatments for neurological disorders, cardiovascular diseases, and metabolic conditions .
Anticancer Research
The compound has shown promise in anticancer research. Its derivatives have been studied for their ability to inhibit the growth of cancer cells. The piperidine and pyridine moieties in the compound contribute to its effectiveness in disrupting cancer cell proliferation and inducing apoptosis. Research has focused on its application in treating cancers such as breast cancer, lung cancer, and leukemia .
Antimicrobial Agents
1-(Pyridin-2-yl)piperidine-3-carboxylic acid and its derivatives have been investigated for their antimicrobial properties. These compounds have demonstrated activity against a range of bacterial and fungal pathogens. Their ability to disrupt microbial cell walls and inhibit essential enzymes makes them potential candidates for developing new antibiotics and antifungal agents .
Neuroprotective Agents
In the field of neuroprotection, this compound has been studied for its potential to protect neurons from damage caused by oxidative stress and neuroinflammation. Its derivatives have shown promise in models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The compound’s ability to modulate neurotransmitter systems and reduce oxidative damage is of particular interest .
Anti-inflammatory Applications
Research has also explored the anti-inflammatory properties of 1-(Pyridin-2-yl)piperidine-3-carboxylic acid. Its derivatives have been found to inhibit key inflammatory pathways, making them potential candidates for treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. The compound’s ability to reduce the production of pro-inflammatory cytokines is a key mechanism of action .
将来の方向性
The future directions in the research and application of “1-(Pyridin-2-yl)piperidine-3-carboxylic acid” and its derivatives could involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . Additionally, the discovery and biological evaluation of potential drugs containing the piperidine moiety could be a promising area of research .
特性
IUPAC Name |
1-pyridin-2-ylpiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)9-4-3-7-13(8-9)10-5-1-2-6-12-10/h1-2,5-6,9H,3-4,7-8H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQCXIGVFAOJNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424446 |
Source


|
| Record name | 1-(Pyridin-2-yl)piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-2-yl)piperidine-3-carboxylic acid | |
CAS RN |
876718-04-6 |
Source


|
| Record name | 1-(Pyridin-2-yl)piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,5,6-Trimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1308949.png)
![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid](/img/structure/B1308951.png)






![(5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1308967.png)




